

Potassium Borate in Welding and Brazing Fluxes: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **potassium borate** compounds as key components in welding and brazing fluxes. It covers the fundamental principles of their function, provides formulations, and outlines experimental procedures for their application and evaluation.

Introduction to Potassium Borate Fluxes

Potassium borates, including potassium tetraborate and potassium pentaborate, are essential components in fluxes for welding and brazing operations. Their primary function is to dissolve metal oxides that form on the surface of the base metals upon heating, ensuring a clean surface for the molten filler metal to wet and form a strong, continuous joint.[1][2] They also provide a protective layer against further oxidation during the heating process.[1] The use of potassium-based borates is particularly advantageous in applications where the intense yellow glare produced by sodium-based fluxes can obscure the view of the joint.[3][4]

Physicochemical Properties and Formulations

The effectiveness of a flux is largely determined by its physical and chemical properties, such as melting point, viscosity, and ability to dissolve metal oxides. While specific data for complex flux mixtures is often proprietary, the properties of the individual **potassium borate** components provide a foundational understanding.



Properties of Potassium Borate Compounds

Compound	Chemical Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Characteristic s
Potassium Tetraborate Tetrahydrate	K2B4O7·4H2O	293.21	Decomposes starting at 100°C, anhydrous form fuses at 815°C[4]	Excellent solvent for metallic oxides at high temperatures; mildly alkaline.[4]
Potassium Pentaborate Tetrahydrate	K2B10O16·8H2O or KB5O8·4H2O	293.21	Anhydrous form fuses at 780°C	Used alone or in mixtures for joining metals; provides a protective barrier against oxidation.

Typical Flux Formulations

Potassium borates are typically used in combination with other chemicals to create a flux with a specific active temperature range and desired performance characteristics.



Flux Type	Base Metals	Filler Metals	Typical Composition (% by weight)	Active Temperature Range (°F)
Silver Brazing Flux	Copper, Brass, Steel, Stainless Steel, Nickel Alloys	Silver-based alloys (BAg series)	Boric Acid, Potassium Borates, Potassium Fluoroborate, Fluoride compounds (up	1050 - 1600[2]
High- Temperature Brazing Flux	Ferrous and high-temperature alloys, Carbides	Nickel-based, Silver- manganese alloys	Boric Acid, Alkaline Borates, Elemental Boron or Silicon Dioxide (small additions) [2]	Up to 2200[2]
Boric Acid Free Flux (Low Temp)	Not Specified	Not Specified	Potassium Tetraborate Tetrahydrate (44- 54%), Potassium Fluorosilicate (1- 3%), Potassium Fluoroborate (44- 54%), Phthalocyanine pigment (0.1-2%) [5]	Not Specified
Boric Acid Free Flux (High Temp)	Not Specified	Not Specified	Potassium Tetraborate Tetrahydrate (44- 54%), Potassium Fluorosilicate (1- 3%), Potassium Fluoroborate (44-	Not Specified



54%), Boron (0.1-2%)[5]

Mechanism of Action: Dissolution of Metal Oxides

The fundamental role of **potassium borate** in fluxes is to act as a solvent for metal oxides at elevated temperatures. Upon melting, the borate flux forms a molten glass that can dissolve the solid metal oxide layer, exposing the pure base metal for wetting by the filler alloy.

While the exact chemical equations can be complex and vary with the specific borate and metal oxide, the general reactions involve the formation of more complex borates or borosilicates that are soluble in the molten flux. For example, the reaction with iron (III) oxide can be represented as:

Fe₂O₃ + 3K₂B₄O₇ → 2Fe(BO₂)₃ + 3K₂O (Simplified Representation)

This reaction transforms the insoluble iron oxide into a soluble iron borate within the molten flux. Similar reactions occur with other metal oxides like copper oxide (CuO) and aluminum oxide (Al₂O₃).

Experimental Protocols

The following protocols are generalized procedures for the application and evaluation of **potassium borate**-based fluxes. Specific parameters should be optimized based on the base metals, filler metal, and joint design.

Protocol for Flux Application

- Surface Preparation: Thoroughly clean the surfaces of the joint area to remove any oil,
 grease, dirt, or other contaminants. Mechanical cleaning (e.g., abrasion with sandpaper or a
 wire brush) followed by chemical cleaning (e.g., degreasing with a suitable solvent) is
 recommended.
- Flux Preparation: If using a powder flux, it can be mixed with water or alcohol to form a paste
 of the desired consistency.



 Application: Apply a thin, even layer of the flux to all surfaces of the joint area, including the filler metal if it is pre-placed. Ensure complete coverage to provide adequate protection and cleaning.

Protocol for Evaluating Flux Activity (Wetting Balance Method)

This method assesses the effectiveness of a flux in promoting the wetting of a solder or brazing alloy on a metal surface.

- Specimen Preparation: Prepare standardized metal coupons (e.g., copper or steel) by cleaning and degreasing them.
- Flux Application: Apply the **potassium borate**-based flux to the coupon.
- Wetting Balance Test:
 - Immerse the fluxed coupon into a molten bath of the desired filler metal at a controlled temperature and rate.
 - The wetting balance instrument measures the forces acting on the coupon as a function of time.
 - The resulting wetting curve provides data on the wetting time and the maximum wetting force, which are indicative of the flux's activity.[6][7]

Protocol for Mechanical Testing of Brazed Joints

The strength of a brazed joint is a critical performance metric. Standardized tests are used to evaluate the shear or tensile strength of the joint.[1][8]

- Specimen Preparation: Prepare test specimens according to standard specifications (e.g., AWS C3.2M/C3.2 for shear strength).[1][8] This typically involves creating a lap joint with a controlled overlap.
- Brazing: Apply the **potassium borate** flux and the filler metal to the joint area and braze the assembly using a controlled heating method (e.g., torch, furnace, induction).

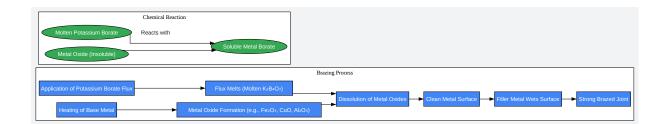


- Post-Braze Cleaning: After brazing and cooling, remove any residual flux to prevent potential corrosion.
- Mechanical Testing:
 - Mount the brazed specimen in a universal testing machine.
 - Apply a tensile or shear load to the joint until failure.
 - Record the maximum load and calculate the joint strength based on the bonded area.[1][8]

Visualizations

Signaling Pathway and Chemical Reactions

The following diagram illustrates the general mechanism of action for **potassium borate** fluxes in dissolving metal oxides.



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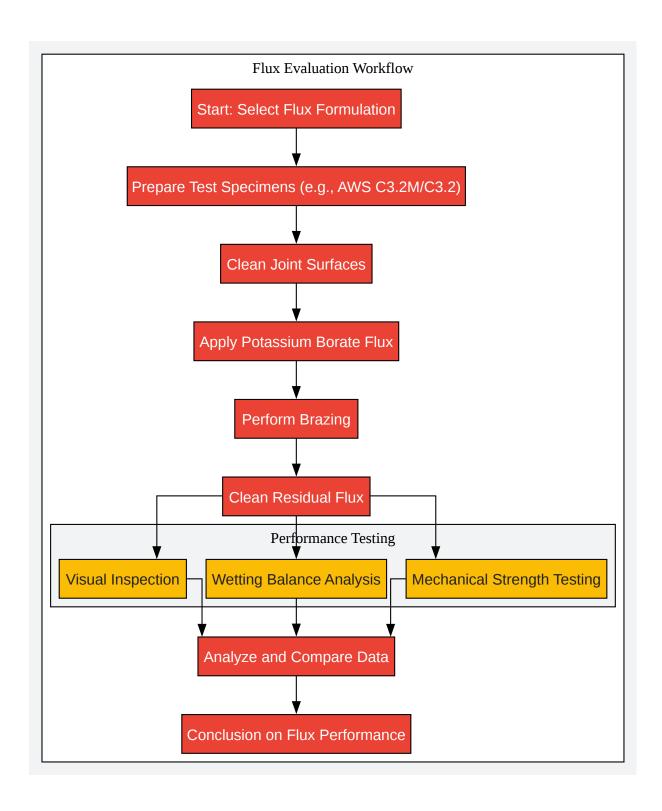
Caption: Mechanism of metal oxide dissolution by **potassium borate** flux.



Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a **potassium borate**-based brazing flux.





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